1,2-Dihydroheudelotinol
Description
1,2-Dihydroheudelotinol (compound IV-3) is a natural product isolated from the branches and leaves of Jatropha gossypiifolia, a plant species studied for its bioactive constituents . While its exact biological activity remains uncharacterized in the provided evidence, its structural classification as a dihydro derivative implies reduced functional groups compared to its parent compound, heudelotinol.
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(11R,13S)-6,12,12-trimethyltricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6-tetraene-5,13-diol |
InChI |
InChI=1S/C18H24O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h8-10,15,17,19-20H,4-7H2,1-3H3/t15-,17+/m1/s1 |
InChI Key |
LLUGDEYQSVTJSI-WBVHZDCISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C3CC[C@@H](C([C@@H]3CC2)(C)C)O)C=C1O |
Canonical SMILES |
CC1=CC2=C(C=C3CCC(C(C3CC2)(C)C)O)C=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds from Jatropha gossypiifolia
The compounds co-isolated with 1,2-dihydroheudelotinol from Jatropha gossypiifolia provide a basis for structural and functional comparisons (Table 1):
Table 1: Comparison of 1,2-Dihydroheudelotinol with Co-Isolated Compounds
| Compound Name | Structural Class | Key Functional Groups | Biological Relevance (Inferred) |
|---|---|---|---|
| 1,2-Dihydroheudelotinol (IV-3) | Dihydro derivative (terpenoid?) | Hydroxyl, conjugated double bonds | Potential antioxidant activity |
| 3β,12-Dihydroxy-13-methylpodocarpane-8,10,13-triene (IV-1) | Diterpenoid | Multiple hydroxyl groups, triene system | Antimicrobial or anti-inflammatory properties |
| Gossweilone (IV-2) | Sesquiterpenoid | Ketone, epoxide | Cytotoxic or enzyme inhibition |
| Cerevisterol (IV-5) | Sterol | Hydroxyl groups, sterol backbone | Membrane modulation, hormonal activity |
| Dimeric coniferyl acetate (IV-7) | Lignan | Acetate esters, phenolic groups | Antioxidant, phytoestrogenic effects |
Key Observations :
- Structural Diversity: 1,2-Dihydroheudelotinol likely shares a terpenoid backbone with IV-1 and IV-2 but differs in oxidation states and functional groups. For instance, IV-1 contains a triene system and multiple hydroxyls, while IV-2 features an epoxide group .
- Functional Group Contrast: Unlike cerevisterol (IV-5), which has a sterol backbone critical for membrane interactions, 1,2-dihydroheudelotinol’s dihydro structure may confer distinct reactivity, such as susceptibility to further oxidation .
Comparison with Other 1,2-Substituted Compounds
While 1,2-dihydroheudelotinol’s exact structure is unclear, its name suggests a 1,2-dihydroxy or 1,2-reduced configuration. This allows comparison with other 1,2-substituted compounds mentioned in the evidence (Table 2):
Table 2: Comparison with Broader 1,2-Substituted Compounds
Key Observations :
- Functional Group Similarities: 1,2-Hexanediol and 1,2-ethanediol share the 1,2-diol motif, which may align with 1,2-dihydroheudelotinol’s reduced structure. However, the latter’s complex terpenoid backbone differentiates its reactivity and applications .
- Toxicity Contrast: Unlike 1,2-dichloroethane (a known carcinogen) or 1,6-diisocyanatohexane (respiratory irritant), 1,2-dihydroheudelotinol’s natural origin suggests lower inherent toxicity, though this requires validation .
Research Findings and Gaps
- Data Limitations: No physicochemical data (e.g., solubility, melting point) or mechanistic studies were found for 1,2-dihydroheudelotinol, highlighting a critical research gap.
- Biosynthetic Pathways: Its co-isolation with diterpenoids and sterols () implies a shared biosynthetic origin, possibly via the mevalonate pathway, but this remains speculative without enzymatic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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